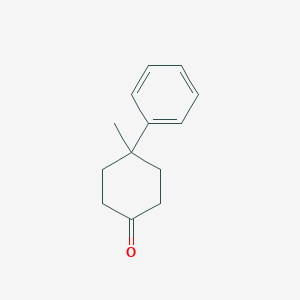
4-Methyl-4-phenylcyclohexanone
Cat. No. B174376
Key on ui cas rn:
18932-33-7
M. Wt: 188.26 g/mol
InChI Key: XPRFFLCYHYODMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03979444
Procedure details


A mixture of 9.3 g. (0.038 mole) of 4-formyl-4-phenyl cyclohexanone, ethylene ketal (prepared in Example 30), 5 ml. of hydrazine hydrate and 6.4 g. of potassium hydroxide in 120 ml. of ethylene glycol is heated at reflux for about 1 hour. The solvent is then allowed to distill until the pot temperature comes to about 200°C. After about 5 hours the mixture is allowed to cool and then diluted with water and brine and evaporated to dryness. The residue is chromatographed on 750 ml. of Florisil (magnesium silicate) with elution by 1% ethyl acetate in Skellysolve B. The crystalline fractions are combined and recrystallized from a mixture of methanol and water to give 5.92 g. (67% yield) of 4-methyl-4-phenylcyclohexanone, ethylene ketal, having a melting point of 48° to 50°C.
Name
4-formyl-4-phenyl cyclohexanone
Quantity
0.038 mol
Type
reactant
Reaction Step One

Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)=O.O.NN.[OH-].[K+]>C(O)CO>[CH3:1][C:3]1([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
4-formyl-4-phenyl cyclohexanone
|
|
Quantity
|
0.038 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Step Two
|
Name
|
ethylene ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
[Compound]
|
Name
|
ethylene ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 9.3 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 1 hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill until the pot temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
comes to about 200°C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on 750 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
of Florisil (magnesium silicate) with elution by 1% ethyl acetate in Skellysolve B
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a mixture of methanol and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 5.92 g
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC(CC1)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
